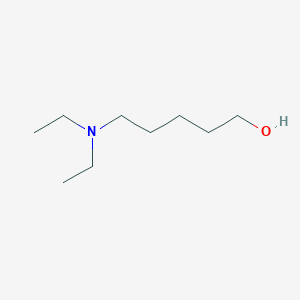
2,2-Dichlorocyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorocyclopropane-1-carboxamide is a chemical compound with the molecular formula C4H5Cl2NO . It is used in scientific research and has versatile properties, making it valuable for various applications such as studying organic reactions and creating novel pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) . The compound has a molecular weight of 154 . Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 145-146°C . The compound should be stored at room temperature .Applications De Recherche Scientifique
Ethylene Inhibition and Plant Growth Regulation
1-Methylcyclopropene (1-MCP) is recognized for its role as an ethylene action inhibitor, impacting a wide range of fruits, vegetables, and floriculture crops. Its application leads to significant advancements in understanding ethylene's role in plants, showcasing the potential for cyclopropane-carboxamide derivatives in agricultural practices to control ripening and extend the shelf life of produce. Effective at low concentrations, 1-MCP's use across various temperatures and durations offers insights into manipulating ethylene sensitivity and addressing post-harvest challenges (Blankenship & Dole, 2003).
Environmental Monitoring and Impact
Studies on 1,3-Dichloropropene demonstrate extensive efforts in monitoring groundwater contamination due to its use as a soil fumigant. The methodologies and findings from these studies could inform approaches for environmental monitoring and impact assessment of related compounds, including 2,2-Dichlorocyclopropane-1-carboxamide, especially in areas of high agricultural use (van Wesenbeeck & Knowles, 2019).
Toxicity and Risk Assessment
Research on 2,4-Dichlorophenoxyacetic acid (2,4-D) and Dibromochloropropane (DBCP) offers comprehensive insights into the toxicological profiles and risk assessments of chlorinated hydrocarbons. These studies, examining carcinogenic potential, reproductive toxicity, and environmental persistence, provide a framework for evaluating the safety and environmental impact of structurally related chemicals, including this compound (Islam et al., 2017; Clark & Snedeker, 2005).
Food Safety and Acrylamide Research
The discovery of acrylamide in food products and subsequent research into its formation, analysis, and mitigation strategies sheds light on the potential health risks associated with processed foods. These investigations emphasize the importance of understanding chemical reactions and toxicological effects related to food science, which could be relevant for studying the effects of similar compounds in food products (Taeymans et al., 2004).
Safety and Hazards
The safety information for 2,2-Dichlorocyclopropane-1-carboxamide indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 .
Propriétés
IUPAC Name |
2,2-dichlorocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2NO/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMCBWMYUEVKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337335 |
Source


|
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75885-60-8 |
Source


|
| Record name | 2,2-Dichlorocyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75885-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dichlorocyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)





![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)







